2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the pyrrolo[2,1-f][1,2,4]triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine typically involves the reaction of pyrrole with chloramine and formamidine acetate. The process is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and reagents like hydroxylamine and ammonia .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using a two-vessel-operated process. This method ensures a high yield and purity of the compound. The process involves the use of low-cost raw materials and aims to optimize the overall yield, which can reach up to 55% .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride, N,N-dimethylformamide (DMF), and various bases and acids. The reaction conditions vary depending on the desired product and the type of reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of derivatives with different functional groups attached to the pyrrolo[2,1-f][1,2,4]triazine core .
Scientific Research Applications
2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of kinase inhibitors and antiviral drugs such as remdesivir
Materials Science: It is used in the development of advanced materials with specific properties.
Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound acts as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. Similar compounds include:
2,4-Dichloro-6-phenyl-1,3,5-triazine: This compound has a phenyl group instead of a fluorine atom and exhibits different chemical properties.
Pyrrolo[2,1-f][1,2,4]triazine Derivatives:
Properties
IUPAC Name |
2,4-dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FN3/c7-5-4-1-3(9)2-12(4)11-6(8)10-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUGQTITFUMRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NN2C=C1F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.